3H-imidazo[4,5-b]pyridine-2-carboxylic acid
Overview
Description
3H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives are known to exhibit diverse biological activity . They have been found to act as antagonists of angiotensin II receptors , which play a crucial role in regulating blood pressure and fluid balance.
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to interact with their targets, leading to changes in cellular function . For instance, as angiotensin II receptor antagonists, they prevent the binding of angiotensin II to its receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of various cells . For instance, they can affect the renin-angiotensin system (RAS) by antagonizing angiotensin II receptors .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to have diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities . They also possess antiviral, antimicrobial, and cytotoxic activities .
Biochemical Analysis
Biochemical Properties
3H-imidazo[4,5-b]pyridine-2-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with GABA A receptors, acting as a positive allosteric modulator . Additionally, it has been found to inhibit enzymes such as aromatase and proton pumps, which are essential for various metabolic processes . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic significance.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of enzymes involved in carbohydrate metabolism, thereby altering metabolic flux and energy production . Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as GABA A receptors, enhancing their activity as a positive allosteric modulator . Additionally, this compound inhibits enzymes like aromatase and proton pumps by binding to their active sites, thereby preventing their normal function . These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Degradation products have been observed under certain conditions, which may influence its long-term effects on cellular processes . These findings are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, toxic or adverse effects have been observed, including disruptions in cellular metabolism and enzyme inhibition . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound in potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence carbohydrate metabolism by modulating the activity of key enzymes, thereby affecting metabolic flux and energy production . Additionally, this compound interacts with enzymes involved in the synthesis and degradation of nucleotides, highlighting its role in nucleotide metabolism . These interactions underscore the compound’s significance in regulating metabolic processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound is efficiently transported across cell membranes, accumulating in specific cellular compartments . Additionally, binding proteins have been identified that facilitate the compound’s distribution within tissues, influencing its localization and accumulation . These findings are crucial for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . Targeting signals and post-translational modifications have been identified that direct the compound to these compartments, influencing its activity and function . These findings highlight the importance of subcellular localization in the compound’s overall biochemical and pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid typically involves condensation-dehydration reactions. One common method is the reaction of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . Another approach involves the condensation of pyridine-2,3-diamine with aldehydes .
Industrial Production Methods: Industrial production methods for this compound often utilize catalysts to enhance reaction efficiency and yield. Recent advancements have introduced various catalysts that facilitate the synthesis of imidazopyridines, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 3H-imidazo[4,5-b]pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3H-imidazo[4,5-b]pyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQRPLMAKJWHIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626908 | |
Record name | 1H-Imidazo[4,5-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97640-15-8 | |
Record name | 1H-Imidazo[4,5-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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